rel-(1R,2R,4R)-1-Methyl-4-(1-methylethyl)-1,2,4-cyclohexanetriol; p-Menthane-1alpha,2beta,4beta-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rel-(1R,2R,4R)-1-Methyl-4-(1-methylethyl)-1,2,4-cyclohexanetriol: p-Menthane-1alpha,2beta,4beta-triol , is a naturally occurring organic compound It is a derivative of menthol and is characterized by its three hydroxyl groups attached to a cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rel-(1R,2R,4R)-1-Methyl-4-(1-methylethyl)-1,2,4-cyclohexanetriol typically involves the following steps:
Starting Material: The synthesis begins with menthol, a naturally occurring compound.
Oxidation: Menthol is oxidized to form menthone.
Reduction: Menthone is then reduced to form isomenthol.
Hydroxylation: Isomenthol undergoes hydroxylation to introduce additional hydroxyl groups, resulting in the formation of rel-(1R,2R,4R)-1-Methyl-4-(1-methylethyl)-1,2,4-cyclohexanetriol.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The process typically includes:
Raw Material Procurement: Obtaining high-purity menthol.
Controlled Oxidation and Reduction: Using industrial-grade oxidizing and reducing agents under controlled conditions.
Purification: The final product is purified using techniques such as crystallization or chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
rel-(1R,2R,4R)-1-Methyl-4-(1-methylethyl)-1,2,4-cyclohexanetriol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products
Oxidation Products: Ketones and aldehydes.
Reduction Products: Various alcohol derivatives.
Substitution Products: Compounds with different functional groups replacing the hydroxyl groups.
Scientific Research Applications
rel-(1R,2R,4R)-1-Methyl-4-(1-methylethyl)-1,2,4-cyclohexanetriol has several scientific research applications:
Chemistry: Used as a starting material for the synthesis of other complex organic compounds.
Biology: Studied for its potential biological activity and effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the production of fragrances, flavors, and other consumer products.
Mechanism of Action
The mechanism of action of rel-(1R,2R,4R)-1-Methyl-4-(1-methylethyl)-1,2,4-cyclohexanetriol involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins.
Pathways: It can modulate signaling pathways involved in inflammation, pain, and other physiological processes.
Comparison with Similar Compounds
Similar Compounds
Menthol: A related compound with similar structural features but fewer hydroxyl groups.
Isomenthol: Another derivative of menthol with different stereochemistry.
Menthane Triols: Other triol derivatives of menthol with variations in the position of hydroxyl groups.
Uniqueness
rel-(1R,2R,4R)-1-Methyl-4-(1-methylethyl)-1,2,4-cyclohexanetriol is unique due to its specific stereochemistry and the presence of three hydroxyl groups, which confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C10H20O3 |
---|---|
Molecular Weight |
188.26 g/mol |
IUPAC Name |
(1S,4S)-1-methyl-4-propan-2-ylcyclohexane-1,2,4-triol |
InChI |
InChI=1S/C10H20O3/c1-7(2)10(13)5-4-9(3,12)8(11)6-10/h7-8,11-13H,4-6H2,1-3H3/t8?,9-,10-/m0/s1 |
InChI Key |
RKROZYQLIWCOBD-AGROOBSYSA-N |
Isomeric SMILES |
CC(C)[C@@]1(CC[C@](C(C1)O)(C)O)O |
Canonical SMILES |
CC(C)C1(CCC(C(C1)O)(C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.